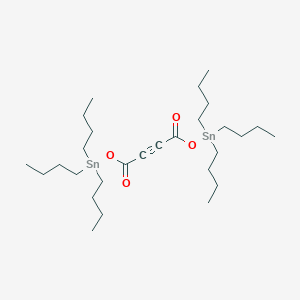
bis(tri-N-butyltin)acetylenedicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(tri-N-butyltin)acetylenedicarboxylate is an organotin compound with the chemical formula C28H54O4Sn2 and a molecular weight of 692.15 g/mol . This compound is known for its unique structure, which includes two tri-N-butyltin groups attached to an acetylenedicarboxylate moiety. It is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Bis(tri-N-butyltin)acetylenedicarboxylate can be synthesized through several methods. One common synthetic route involves the reaction of tributyltin hydroxide with acetylenedicarboxylic acid in the presence of benzene as a solvent . The reaction typically yields the desired product with a high degree of purity. Industrial production methods may vary, but they generally follow similar principles, ensuring the efficient and scalable synthesis of the compound.
Análisis De Reacciones Químicas
Bis(tri-N-butyltin)acetylenedicarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield tin oxides, while substitution reactions can result in the formation of new organotin compounds .
Aplicaciones Científicas De Investigación
Bis(tri-N-butyltin)acetylenedicarboxylate has a wide range of applications in scientific research. In chemistry, it is used as a reagent in the synthesis of various organic compounds. In biology and medicine, it has been studied for its potential use in drug development and as a tool for understanding biological processes. In industry, it is employed in the production of specialized materials and as a catalyst in certain chemical reactions .
Mecanismo De Acción
The mechanism of action of bis(tri-N-butyltin)acetylenedicarboxylate involves its interaction with molecular targets and pathways within cells. The compound can bind to specific proteins and enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Comparación Con Compuestos Similares
Bis(tri-N-butyltin)acetylenedicarboxylate can be compared to other organotin compounds, such as tributyltin oxide and tributyltin acetate. While these compounds share some similarities in their chemical structure and reactivity, this compound is unique due to its acetylenedicarboxylate moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other organotin compounds may not be suitable .
Propiedades
Fórmula molecular |
C28H54O4Sn2 |
|---|---|
Peso molecular |
692.1 g/mol |
Nombre IUPAC |
bis(tributylstannyl) but-2-ynedioate |
InChI |
InChI=1S/C4H2O4.6C4H9.2Sn/c5-3(6)1-2-4(7)8;6*1-3-4-2;;/h(H,5,6)(H,7,8);6*1,3-4H2,2H3;;/q;;;;;;;2*+1/p-2 |
Clave InChI |
UYVYWUWTLXXZDJ-UHFFFAOYSA-L |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)OC(=O)C#CC(=O)O[Sn](CCCC)(CCCC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



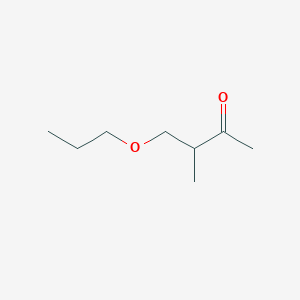
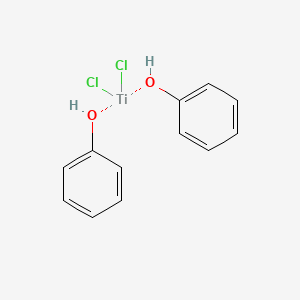
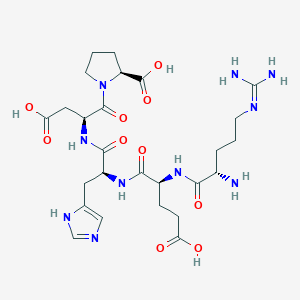
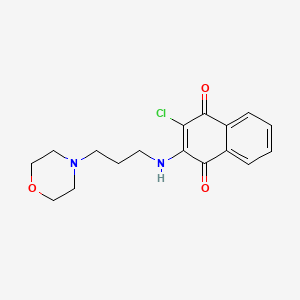
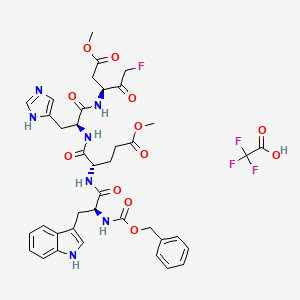
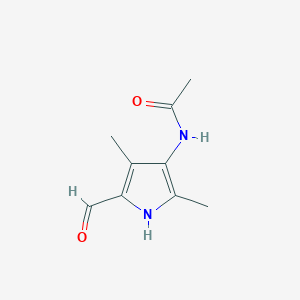
![Sodium;4-[(4-amino-3-bromo-9,10-dioxoanthracen-1-yl)amino]-3-methylbenzenesulfonate](/img/structure/B13817805.png)
![4,7-Dinitroso-4,5,6,7-tetrahydro[1,2,5]oxadiazolo[3,4-B]pyrazine](/img/structure/B13817809.png)
![[1',2',3',4',5'-13C5]2'-Deoxyadenosine monohydrate](/img/structure/B13817816.png)
![4H-Pyrrolo[3,2-e]benzothiazole(9CI)](/img/structure/B13817818.png)
![3-[(3-Methyl-2-methylene-3-buten-1-yl)oxy]pyridine](/img/structure/B13817825.png)


